4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Description
Molecular Structure and Isomerism
4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 3, respectively. The 2-chlorophenyl group is attached to the oxazole ring at the 4-position, while the 2-position bears an amine (-NH₂) substituent. The molecular structure is characterized by the following key features:
Core Oxazole Ring:
- Nitrogen-Oxygen Heteroatoms form a conjugated π-system, contributing to aromatic stability.
- C4-Phenyl Substituent introduces steric bulk and electronic effects through the 2-chlorophenyl group.
Isomerism Considerations:
The compound lacks geometric isomerism due to the absence of double bonds or stereogenic centers in the oxazole ring. The 2-chlorophenyl group's substitution pattern (ortho-chlorine) does not induce chirality in the oxazole core. This structural simplicity is reflected in its SMILES notation: C1=CC=C(C(=C1)C2=COC(=N2)N)Cl .
Physicochemical Properties
Molecular Weight and Formula
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol |
Solubility and Stability
- Solubility: Limited experimental data exist, but analogous oxazole derivatives show moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) and poor solubility in water. The 2-chlorophenyl group likely enhances lipophilicity, reducing aqueous solubility .
- Stability: Stable under standard storage conditions (room temperature, dry environment). No decomposition data are reported, but oxazole derivatives are generally resistant to hydrolysis under non-acidic conditions.
Computational Modeling
Computational studies on oxazole derivatives provide insights into electronic structure and reactivity.
DFT and TDDFT Applications
- DFT (B3LYP/6-311G++(d,p)) predicts optimized geometries and electronic properties. For oxazole derivatives, HOMO-LUMO gaps and chemical reactivity indices (e.g., electrophilicity) are critical for understanding intermolecular interactions .
- TDDFT (Time-Dependent DFT) is used to model excited-state dynamics, particularly in systems with intramolecular proton transfer (ESIPT). While not directly applied to this compound, analogous oxazoles exhibit dual emission due to keto-enol tautomerism .
Semiempirical Methods (AM1, PM3)
| Method | Key Findings for Oxazole Derivatives | Source |
|---|---|---|
| AM1 | Overestimates bond lengths (e.g., C-O) compared to ab initio methods | |
| PM3 | Better agreement with experimental heats of formation than AM1 |
Heats of Formation: AM1 predicts higher values for oxazole rings due to longer bond lengths and reduced aromatic stabilization .
Spectroscopic Characterization
FT-IR and NMR
| Technique | Expected Peaks/Shifts | Source |
|---|---|---|
| FT-IR | - NH stretching (3300–3500 cm⁻¹) - C=N stretching (1660 cm⁻¹) |
|
| ¹H NMR | - Aromatic protons (δ 6.5–7.5 ppm) - NH₂ protons (δ 2.0–4.0 ppm, broad) |
Key Observations:
- The NH₂ group in 2-position shows broad signals due to hydrogen bonding.
- Ortho-chlorine substituents on the phenyl ring induce deshielded aromatic protons (δ ~7.2–7.5 ppm).
XAS and XPS
No direct data are available for this compound, but general trends for oxazoles include:
- XAS (X-ray Absorption Spectroscopy): Probes nitrogen and oxygen K-edges to map electronic structure.
- XPS: Measures binding energies of N and O atoms, useful for validating oxidation states.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVLNQQCYQAJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248965-63-0 | |
| Record name | 4-(2-chlorophenyl)-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a compound belonging to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClN2O. The compound features a chlorophenyl group attached to the oxazole ring, which is thought to influence its biological activity significantly.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 182.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits substantial antimicrobial activity against various bacterial strains. Specifically, it has shown moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans.
In a comparative study, derivatives of oxazole compounds were synthesized and tested for their antibacterial properties. The results indicated that compounds with halogen substitutions, such as chlorine, exhibited enhanced antibacterial efficacy compared to their non-halogenated counterparts .
Antibacterial Mechanism
The mechanism of action appears to involve the inhibition of bacterial cell division proteins such as FtsZ, crucial for bacterial cytokinesis. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The compound displayed an IC50 value indicating its effectiveness against specific bacterial strains .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications at the para position of the phenyl ring significantly impacted the biological activity of oxazole derivatives. For instance, introducing different substituents could enhance or reduce antibacterial potency .
Toxicity and Safety Profile
The toxicity profile of this compound was assessed through various assays. It was found to exhibit moderate toxicity levels in certain tests; however, its toxicity was lower compared to other compounds in the same class. This suggests a potential for therapeutic use with careful dosage management .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that 4-(2-chlorophenyl)-1,3-oxazol-2-amine derivatives possess moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes.
2. Inhibitors of Enzymatic Activity
Compounds similar to this compound have been investigated as inhibitors of specific enzymes. For instance, some derivatives were identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies indicate that modifications to the oxazole ring can enhance the pharmacological profile of the compounds. For example, substituents at specific positions on the phenyl ring can significantly alter potency and selectivity against biological targets .
Agricultural Applications
1. Pesticide Development
The synthesis of oxazole derivatives has been explored for their potential use as pesticides. The compound's ability to disrupt insect physiological processes makes it a candidate for developing new insecticides with lower toxicity to non-target species . For instance, this compound serves as an intermediate in the synthesis of chlorfenapyr, a pesticide known for its broad-spectrum efficacy against various pests .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study, several derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics .
Case Study 2: Pesticide Efficacy
A field study assessed the effectiveness of a pesticide formulation containing this compound in controlling pest populations on crops. The formulation demonstrated significant reductions in pest numbers while maintaining safety profiles for beneficial insects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, differing in substituent positions, heterocyclic cores, or functional groups:
4-(4-Chlorophenyl)-1,3-oxazol-2-amine
- Structure : A positional isomer with the chlorine atom at the para position of the phenyl ring.
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine
- Structure : Features a fluorophenyl group (electron-withdrawing) at C5 and a pyridyl group (basic nitrogen) at C4.
2-(3-Chlorophenyl)-N-methyl-1,3-oxazol-4-amine
- Structure : Chlorine at the meta position of the phenyl ring and an N-methyl group on the oxazole.
- Properties : The methyl group increases lipophilicity, while the meta-chlorine may moderate electronic effects compared to ortho/para isomers .
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
Comparative Data Table
Key Research Findings
Thiazole derivatives (e.g., 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine) are often prepared via coupling reactions involving cyanoacetanilides and diazonium salts .
Heterocycle Core: Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s lower electronegativity compared to oxygen, possibly influencing metabolic stability . Functional Groups: Pyridyl substituents enhance water solubility and enable hydrogen bonding, as seen in kinase inhibitors .
Thermodynamic and Kinetic Properties :
- Ortho-chlorophenyl groups may lower melting points compared to para isomers due to reduced symmetry.
- Fluorine substitution (e.g., in 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine) increases metabolic stability and bioavailability .
Preparation Methods
General Synthetic Strategies for 1,3-Oxazol-2-amines
The core 1,3-oxazol-2-amine structure can be synthesized through several established methods, which can be adapted for the preparation of 4-(2-chlorophenyl) derivatives:
Cyclization of Aromatic Primary Amides with Dibromopropene: One common approach involves the reaction of aromatic primary amides (bearing the 2-chlorophenyl group) with 2,3-dibromopropene in the presence of a base such as cesium carbonate. This reaction facilitates the formation of the oxazole ring in a single step, yielding 2-aryl-substituted oxazoles, which can be further aminated at the 2-position to obtain the target compound.
Van Leusen Oxazole Synthesis: This industrially favored method uses tosylmethyl isocyanide (TosMIC) to react with aldehydes or ketones bearing the 2-chlorophenyl substituent. The reaction proceeds via a cyclization mechanism forming the oxazole ring. Subsequent amination at the 2-position can be performed to yield 1,3-oxazol-2-amine derivatives.
Cyclization of α-Hydroxy Ketones with Potassium Cyanate: Starting with α-hydroxy ketones substituted with 2-chlorophenyl groups, condensation with potassium cyanate under acidic conditions induces intramolecular cyclization to form oxazol-2-one intermediates. These intermediates can be converted to oxazol-2-amines through reduction or amination steps.
Specific Synthetic Route for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Based on literature precedent for substituted oxazoles, a detailed synthetic route can be outlined as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Preparation of 2-Chlorophenyl α-Hydroxy Ketone | Starting from 2-chlorobenzaldehyde, perform α-hydroxylation via known methods (e.g., epoxidation followed by ring opening) | Provides α-hydroxy ketone intermediate | 75–85 | Purity critical for downstream cyclization |
| 2. Condensation with Potassium Cyanate | React α-hydroxy ketone with potassium cyanate in acidic medium (e.g., HCl) under reflux | Intramolecular cyclization to form 4-(2-chlorophenyl)-oxazol-2-one | 70–80 | Control pH to avoid side reactions |
| 3. Conversion to this compound | Amination of oxazol-2-one using ammonia or amine sources under reductive conditions or via nucleophilic substitution | Formation of 2-amine group on oxazole ring | 65–75 | Temperature control (80–100°C) improves yield |
This route leverages the cyclization of α-hydroxy ketones with cyanate followed by amination, which is supported by synthetic strategies reported for analogous oxazole derivatives.
Alternative Synthetic Approaches
Pd-Catalyzed Cross-Coupling: The 2-chlorophenyl substituent can be introduced via Pd-catalyzed Suzuki or Heck cross-coupling reactions starting from halogenated oxazole precursors. This method allows late-stage functionalization of the oxazole ring and is valuable for structural diversification.
Direct Cyclization from Amides and Halogenated Precursors: Reacting 2-chlorobenzamide derivatives with suitable halogenated alkenes or alkynes under basic conditions can also yield the oxazole ring with the desired substitution pattern.
Reaction Optimization and Analytical Validation
Reaction Conditions: Solvent choice (ethanol, DMF), temperature (reflux 80–100°C), and base (potassium bicarbonate, cesium carbonate) are critical parameters influencing yield and purity.
Spectroscopic Confirmation: Structural integrity is confirmed by ^1H and ^13C NMR (aromatic protons δ 6.8–8.2 ppm), FT-IR (amine stretches 3200–3400 cm⁻¹, oxazole ring vibrations 1500–1600 cm⁻¹), and UV-Vis spectroscopy (π→π* transitions at 260–300 nm).
Purification: Column chromatography on silica gel and recrystallization from ethanol/water mixtures are effective for isolating pure compounds. Ion-exchange resins can be used for highly polar derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization of α-Hydroxy Ketones with Potassium Cyanate | 2-Chlorophenyl α-hydroxy ketone | Potassium cyanate, acid | Reflux in acidic medium | High regioselectivity, moderate yield | Requires preparation of α-hydroxy ketone |
| Van Leusen Oxazole Synthesis | 2-Chlorobenzaldehyde or ketone | Tosylmethyl isocyanide, base | Mild to moderate temperatures | Efficient for industrial scale | TosMIC handling requires care |
| Pd-Catalyzed Cross-Coupling | Halogenated oxazole precursor, 2-chlorophenyl boronic acid | Pd catalyst, base | Elevated temperature, inert atmosphere | Late-stage functionalization, broad scope | Requires expensive catalysts |
| Amide Cyclization with Dibromopropene | 2-Chlorobenzamide | 2,3-Dibromopropene, cesium carbonate | Base-mediated, moderate temperature | One-step oxazole formation | Possible side reactions, purification needed |
Q & A
Q. What are the common synthetic routes for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions of precursors such as α-haloketones or thioureas. A microwave-assisted method using urea and DMF under controlled temperatures (e.g., 433 K for 10 min) has demonstrated high efficiency (81% yield) . Key considerations include:
- Reagent selection : Use of urea as a cyclizing agent and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Microwave irradiation enhances reaction rates and reduces side products.
- Purification : Sequential washing with water and organic solvents (e.g., ethyl acetate) followed by recrystallization from methanol .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for structure refinement. For example, dihedral angles between aromatic rings (e.g., 35.72° for fluorophenyl-oxazole) validate molecular geometry .
- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments.
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural validation?
Discrepancies may arise from dynamic effects (e.g., rotational freedom in solution vs. solid-state rigidity). Strategies include:
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., kinases) by analyzing interactions between the oxazole ring and hydrophobic enzyme pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity using Hammett constants .
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .
Q. How can reaction mechanisms for derivative synthesis be elucidated?
- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., nucleophilic substitution at the oxazole C2 position) .
- Isotopic labeling : Use N-urea to trace cyclization pathways .
- DFT calculations : Map energy profiles for key transitions (e.g., ring closure barriers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
